(4-Chloro-2-fluorophenyl)methanesulfonyl chloride
Overview
Description
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2FO2S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl-containing compounds. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and applications.
Mechanism of Action
One common reaction involving sulfonyl chlorides is the Suzuki-Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . In this reaction, the sulfonyl chloride could potentially act as an electrophile, reacting with a boron reagent (the nucleophile) in the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and thiols, leading to the formation of sulfonamide and sulfonate esters. These interactions can modify the activity and function of enzymes and proteins, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide or sulfonate ester bonds. This covalent modification can inhibit or activate enzyme activity, depending on the specific target and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of metabolic enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic flux. Additionally, this compound can interact with cofactors, influencing their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells through specific transporters, and it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins, as well as the overall cellular environment .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound can be localized to the nucleus, where it modifies transcription factors and other DNA-binding proteins, influencing gene expression. Additionally, it can be targeted to the cytoplasm or other organelles, where it interacts with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of (4-chloro-2-fluorophenyl)methanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired sulfonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 may be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative transformations can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of sulfonyl chlorides. The reaction is usually performed in anhydrous ether or THF under an inert atmosphere.
Oxidation: :
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(7(10)3-6)4-13(9,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWQIURFCWLMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224155 | |
Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-53-3 | |
Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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